1-Phenyl-1H-indene vs. 2-Phenylindene: Physicochemical Divergence in Boiling Point and Lipophilicity
1-Phenyl-1H-indene exhibits a significantly higher boiling point (318.9±27.0 °C) compared to its 2-phenyl isomer (296.7±25.0 °C), a difference of approximately 22 °C [1]. Additionally, the calculated Log P for 1-phenyl-1H-indene is 4.22, whereas 2-phenylindene shows a markedly higher lipophilicity with a calculated Log P of 5.29, representing a difference of 1.07 Log P units [2]. The enthalpy of vaporization for 2-phenylindene has been experimentally determined as 84.3 ± 0.7 kJ/mol [1].
| Evidence Dimension | Boiling Point and Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Boiling Point: 318.9±27.0 °C at 760 mmHg; Log P: 4.22 |
| Comparator Or Baseline | 2-Phenylindene: Boiling Point 296.7±25.0 °C at 760 mmHg; Log P: 5.29 |
| Quantified Difference | Δ Boiling Point: ~22 °C (higher for 1-phenyl isomer); Δ Log P: 1.07 units (lower for 1-phenyl isomer) |
| Conditions | Calculated/predicted physicochemical properties using ACD/Labs Percepta Platform |
Why This Matters
The 22 °C boiling point differential enables chromatographic separation and distillation-based purification under distinct operational parameters, while the 1.07 Log P unit difference translates to markedly different partitioning behavior in biphasic reactions and extraction protocols, making isomer-specific procurement essential for reproducible synthetic outcomes.
- [1] NIST Chemistry WebBook. 1H-Indene, 2-phenyl-. ΔvapH° 84.3 ± 0.7 kJ/mol. View Source
- [2] ChemSpider. 2-Phenylindene. CSID:313775. Boiling Point 296.7±25.0 °C. View Source
